N-(4-methoxyphenyl)-2-{2-[5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide
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Overview
Description
N-(4-methoxyphenyl)-2-{2-[5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide is a synthetic organic compound known for its potential applications in medicinal chemistry. This compound is characterized by the presence of a methoxyphenyl group, a thiophene ring, and an oxadiazole moiety, which contribute to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxyphenyl)-2-{2-[5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the oxadiazole ring: This can be achieved by reacting a suitable hydrazide with a carboxylic acid derivative under dehydrating conditions.
Introduction of the thiophene ring: The thiophene moiety can be introduced through a coupling reaction, such as a Suzuki or Stille coupling.
Attachment of the methoxyphenyl group: This step involves the reaction of the intermediate with a methoxyphenyl derivative, often through a nucleophilic substitution reaction.
Final acylation: The final step involves the acylation of the intermediate to form the desired acetamide compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
N-(4-methoxyphenyl)-2-{2-[5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced under specific conditions to form amine derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(4-methoxyphenyl)-2-{2-[5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide has been explored for various scientific research applications:
Medicinal Chemistry: It has shown potential as an inhibitor of EGFR and VEGFR-2, making it a candidate for cancer therapy, particularly in the treatment of triple-negative breast cancer.
Biological Studies: The compound’s interactions with biological targets have been studied using molecular docking and dynamic simulations.
Chemical Research: Its unique structure makes it a valuable compound for studying the reactivity and stability of oxadiazole and thiophene derivatives.
Mechanism of Action
The mechanism of action of N-(4-methoxyphenyl)-2-{2-[5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide involves its interaction with specific molecular targets, such as EGFR and VEGFR-2. The compound binds to the active sites of these receptors, inhibiting their activity and thereby blocking the signaling pathways involved in cancer cell proliferation and survival . Molecular docking studies have shown that the compound has high binding affinities for these targets, which is crucial for its therapeutic potential .
Comparison with Similar Compounds
Similar Compounds
N-(4-methoxyphenyl)-2-{2-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl]phenoxy}acetamide: This compound shares a similar core structure but with different substituents on the thiophene ring.
N-(4-methoxyphenyl)-2-{2-[5-(3-oxo-3-phenylprop-1-en-1-yl)phenoxy]acetamide: Another derivative with a different substituent on the phenoxy group.
Uniqueness
N-(4-methoxyphenyl)-2-{2-[5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide stands out due to its specific combination of a methoxyphenyl group, a thiophene ring, and an oxadiazole moiety. This unique structure contributes to its high binding affinity for EGFR and VEGFR-2, making it a promising candidate for targeted cancer therapy .
Properties
Molecular Formula |
C21H17N3O4S |
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Molecular Weight |
407.4 g/mol |
IUPAC Name |
N-(4-methoxyphenyl)-2-[2-(5-thiophen-2-yl-1,2,4-oxadiazol-3-yl)phenoxy]acetamide |
InChI |
InChI=1S/C21H17N3O4S/c1-26-15-10-8-14(9-11-15)22-19(25)13-27-17-6-3-2-5-16(17)20-23-21(28-24-20)18-7-4-12-29-18/h2-12H,13H2,1H3,(H,22,25) |
InChI Key |
LGPMGSZUNNCYMJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)COC2=CC=CC=C2C3=NOC(=N3)C4=CC=CS4 |
Origin of Product |
United States |
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